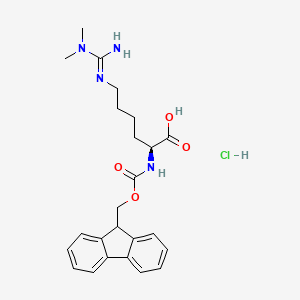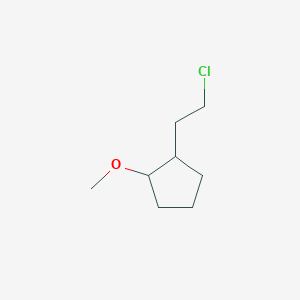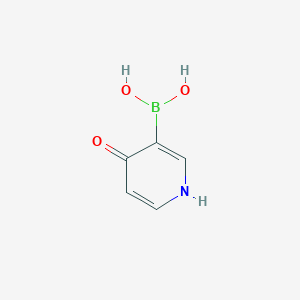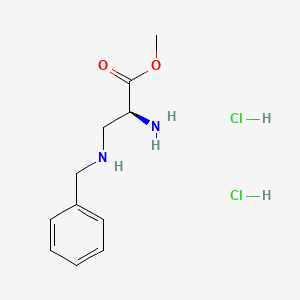
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine.
Condensation Reaction: The primary step involves a condensation reaction between (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine under controlled conditions to form (S)-Methyl 2-amino-3-(benzylamino)propanoate.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:
Catalytic Hydrogenation: To ensure the selective reduction of intermediates.
Crystallization: For the purification of the final product.
Automated Synthesis: Utilizing automated reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
相似化合物的比较
Similar Compounds
- (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
- Propanolamine derivatives
Uniqueness
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H18Cl2N2O2 |
|---|---|
分子量 |
281.18 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(benzylamino)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9;;/h2-6,10,13H,7-8,12H2,1H3;2*1H/t10-;;/m0../s1 |
InChI 键 |
KLIUMDCNWMFBIN-XRIOVQLTSA-N |
手性 SMILES |
COC(=O)[C@H](CNCC1=CC=CC=C1)N.Cl.Cl |
规范 SMILES |
COC(=O)C(CNCC1=CC=CC=C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)



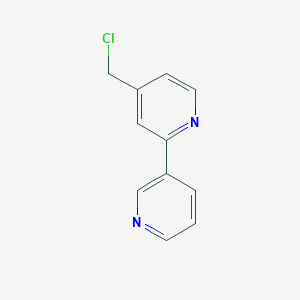
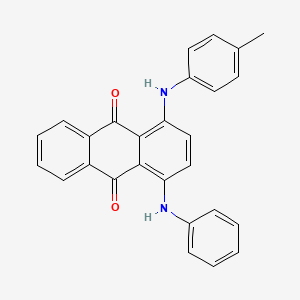

![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
